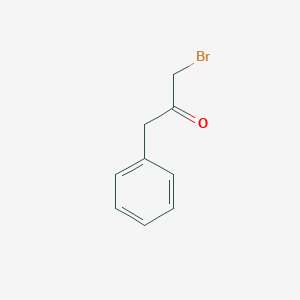

1-Bromo-3-phenyl-2-propanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFGSVFCDAILNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466890 | |

| Record name | 1-bromo-3-phenyl-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20772-12-7 | |

| Record name | 1-Bromo-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-phenyl-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profile of 1 Bromo 3 Phenyl 2 Propanone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving α-haloketones, such as 1-bromo-3-phenyl-2-propanone, are of significant interest in organic synthesis. The mechanism of these reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, with the operative pathway being influenced by several factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate as the rate-determining step. testbook.comwikipedia.org For α-haloketones, the feasibility of an SN1 pathway is generally low. jove.comntu.edu.sg The formation of a carbocation at the α-position to a carbonyl group is energetically unfavorable. jove.com This instability arises from the electrostatic repulsion between the positively charged carbocation and the partial positive charge of the carbonyl carbon. jove.com Resonance delocalization, which might be expected to stabilize the carbocation, is ineffective as it would place a positive charge on the already electron-deficient oxygen atom, a highly unfavorable state. jove.com

The stability of the carbocation is the primary factor governing the rate of an SN1 reaction. masterorganicchemistry.com Tertiary alkyl halides readily undergo SN1 reactions due to the formation of stable tertiary carbocations. wikipedia.orgmasterorganicchemistry.com In contrast, primary and secondary alkyl halides are less prone to this pathway. wikipedia.orgmasterorganicchemistry.com Given that this compound is a secondary halide, the corresponding secondary carbocation would be inherently less stable than a tertiary one. While the adjacent phenyl group could offer some stabilization through resonance, the destabilizing inductive effect of the adjacent carbonyl group is a more dominant factor, making the SN1 pathway highly unlikely under most conditions. jove.com

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.orglibretexts.org This pathway is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction site. masterorganicchemistry.com

For α-haloketones like this compound, the SN2 pathway is generally favored over the SN1 pathway. jove.comntu.edu.sgjove.com The presence of the carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack. This is due to the electron-withdrawing inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov Furthermore, the transition state of the SN2 reaction is stabilized by conjugation with the carbonyl group's π-system. youtube.com

Studies have shown that α-haloketones are significantly more reactive in SN2 reactions compared to their corresponding alkyl halides. nih.gov For instance, the reaction of α-chloroacetone with iodide is about 35,000 times faster than the reaction of n-propyl chloride. youtube.com However, steric hindrance can play a role. While the phenyl group in this compound introduces more bulk than a simple methyl group, bimolecular substitution reactions of α-halo ketones have been found to be remarkably insensitive to steric hindrance in some cases. researchgate.netcdnsciencepub.com

| Factor | Influence on SN2 Reactivity of Halogenated Propanones |

| Substrate Structure | Primary > Secondary > Tertiary (due to steric hindrance). masterorganicchemistry.com |

| Nucleophile | Stronger, less basic nucleophiles are generally preferred. jove.comntu.edu.sgjove.com |

| Leaving Group | Better leaving groups (weaker bases) increase the reaction rate. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation but not the nucleophile. |

This compound reacts with a variety of nucleophiles. The nature of the nucleophile can influence the reaction pathway and the final products.

Thiocyanate (B1210189): The reaction of α-haloketones with thiocyanate is a well-established method for the synthesis of thiazole (B1198619) derivatives. acs.org In the case of this compound, reaction with a thiocyanate salt, often in the presence of an amine, would lead to the formation of a 2-aminothiazole (B372263) derivative. The reaction proceeds via an initial SN2 displacement of the bromide by the thiocyanate ion, followed by cyclization.

Amines: The reaction of α-haloketones with amines can yield various products. wikipedia.org Ammonia (B1221849) and primary amines can react via SN2 displacement of the bromide to form α-aminoketones. libretexts.orgmnstate.edu However, these reactions can be complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org The use of a large excess of the amine can favor the formation of the primary amine. mnstate.edu Alternatively, α-haloketones can react with amines to form α-halo imines, which can be useful intermediates. wikipedia.org

Reactivity at the Carbonyl Functional Group

The carbonyl group in this compound is also a site of reactivity, participating in reactions such as aldol (B89426) condensations and reductions.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. libretexts.orgscribd.com For an aldol reaction to occur, the ketone must have α-hydrogens that can be abstracted by a base to form an enolate. magritek.com this compound has acidic α-hydrogens on the carbon bearing the bromine atom, which can be removed by a base. wikipedia.org

However, the presence of the bromine atom introduces complexity. Under basic conditions, instead of a typical aldol reaction, α-haloketones can undergo the Favorskii rearrangement. testbook.com This involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation and intramolecular displacement of the halide.

Crossed aldol reactions, where the α-haloketone reacts with another carbonyl compound, are also possible. For instance, the reaction of α-halo ketones with aldehydes or other ketones can lead to the formation of halohydrins, which can then cyclize to form epoxides or undergo other transformations. wikipedia.orgstackexchange.com The reaction of α-halo ketones with α-ketocarboxylates, mediated by samarium iodide, has been shown to produce α-hydroxy-γ-keto esters via a samarium enolate intermediate. tandfonline.comtandfonline.com

The carbonyl group of α-haloketones can be reduced to a secondary alcohol, forming a halohydrin. nih.gov These halohydrins are valuable synthetic intermediates. nih.gov A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov The reduction of the ketone functionality is generally faster than the reductive dehalogenation.

The stereoselective reduction of α-haloketones is of particular interest as it can provide chiral building blocks for the synthesis of pharmaceuticals. google.comalmacgroup.com This can be achieved using chiral reducing agents or through enzymatic reductions using ketoreductases. google.comalmacgroup.com

Reductive dehalogenation, the removal of the bromine atom, can also occur. wikipedia.org This can be achieved using various reagents, including iodide ions, thiols, and certain metal complexes. nih.gov The reaction often proceeds through the formation of an enolate intermediate. wikipedia.org Catalyst-free photodriven reduction of α-haloketones using Hantzsch esters has also been reported as an effective method for dehalogenation. thieme-connect.com

| Reaction Type | Reagents/Conditions | Product(s) |

| Ketone Reduction | Sodium borohydride (NaBH₄) nih.gov | 1-Bromo-3-phenyl-2-propanol |

| Reductive Dehalogenation | Iodide ion, thiols, metal complexes nih.gov | 3-Phenyl-2-propanone |

| Enzymatic Reduction | Ketoreductases google.comalmacgroup.com | Chiral 1-bromo-3-phenyl-2-propanol |

Stereoselective Oxirane Formation via Diazomethane (B1218177) Reactions

The reaction of α-haloketones with diazomethane presents a valuable method for the synthesis of oxiranes. In the context of this compound and its analogs, this reaction can proceed with a notable degree of stereoselectivity. For instance, the reaction of 1-fluoro-3-arylsulfinyl-2-propanone with diazomethane has been reported to yield oxiranes with good diastereomeric ratios. cas.cn This stereoselectivity is influenced by the nature of the halogen and other substituents on the ketone. The reaction of diazomethane with pure (3R,RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one leads to the formation of the corresponding oxirane with high diastereoselectivity. researchgate.netcdnsciencepub.com Interestingly, the (3S,RS)-3-diastereoisomer also yields the same major oxirane product, indicating an inversion of configuration at carbon-3 during the reaction. cdnsciencepub.com The formation of methyl enol ethers as by-products is also observed in these reactions. researchgate.netcdnsciencepub.com

These findings suggest that diazomethane preferentially reacts with one of the rapidly equilibrating isomers of the fluoroketone in solution. cdnsciencepub.com The reaction conditions, including the solvent, can influence the ratio of oxirane to enol ether products. researchgate.net This method provides a pathway to chiral monofluoromethyl tertiary alcohols after subsequent ring-opening of the formed oxirane. cas.cn

α-Carbon Reactivity and Enolization Phenomena

The reactivity of α-bromoketones like this compound is significantly influenced by the formation of their enol tautomers. masterorganicchemistry.com In the presence of an acid catalyst, ketones can undergo tautomerization to form a nucleophilic enol, which can then react with electrophiles. libretexts.org The rate of halogenation of ketones is often independent of the halogen concentration, suggesting that the formation of the enol is the rate-determining step. libretexts.org

The stability of the enol form is affected by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For α-bromoketones, the enol form is a key intermediate in reactions such as α-halogenation and subsequent elimination reactions to form α,β-unsaturated ketones. libretexts.org The transient formation of enolic forms can be confirmed by deuterium (B1214612) incorporation experiments. cdnsciencepub.com The equilibrium between the keto and enol forms can be influenced by the solvent and the presence of acids or bases, which in turn dictates the compound's reactivity profile. cdnsciencepub.commasterorganicchemistry.com

The α-carbon of ketones can be alkylated or acylated through the formation of an enolate intermediate. libretexts.org For α-bromoketones, the presence of the bromine atom influences the reactivity of the α-carbon. Alkylation of enolates typically occurs via an SN2 reaction with an alkyl halide. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete formation of the enolate. libretexts.org However, the presence of the α-bromo substituent can lead to competing reactions.

Acylation reactions, such as the Friedel-Crafts acylation, introduce an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org While this reaction primarily focuses on aromatic substrates, the principles of acyl group transfer are relevant to the acylation of enolates. The acylation of an enolate derived from an α-bromoketone would introduce an acyl group at the α-position.

It is important to note that direct alkylation of α-bromoketones can be complicated. For instance, ammonia and other amines, being good nucleophiles, can react with alkyl halides in SN2 reactions. openstax.org This nucleophilic character could lead to substitution of the bromine atom in this compound rather than α-alkylation.

An interesting and unconventional reaction involving α-bromoketones is their spontaneous α-methylation using N,N-dimethylformamide (DMF) as the carbon source. najah.edu This reaction represents a non-catalyzed direct methylation where DMF provides a methyl group. najah.edu Mechanistic studies suggest that DMF delivers a methylene (B1212753) fragment to the α-position of the ketone. najah.edu This type of reaction has been observed to proceed to a good yield and is considered a novel method for the α-methylation of α-bromo-ketones. najah.edu This spontaneous reaction broadens the scope of reactivity for α-bromoketones, offering a unique pathway for their functionalization without the need for a metal catalyst. najah.edu

Cascade Cycloisomerization Reactions involving Bromo-Substituted Enynes

Bromo-substituted enynes are valuable substrates in cascade cycloisomerization reactions, often catalyzed by transition metals like indium or gold, to construct complex polycyclic frameworks. acs.orgcsic.es These reactions proceed under mild conditions and can be highly stereospecific. acs.org For example, indium(III) iodide catalyzes the double cycloisomerization of aryl 1,5-enynes, including bromo-substituted variants, to afford tricyclic products as single diastereoisomers in high yields. acs.org The reaction proceeds via a 6-endo-dig cyclization followed by a hydroarylation or phenoxycyclization. acs.org

Gold catalysts are also effective in promoting the cycloisomerization of bromo-substituted enynes. csic.es These reactions can lead to the formation of diverse structures, including steroid-like molecules and substituted cyclopentenes. csic.es The reaction pathway can be influenced by the catalyst and the substitution pattern of the enyne. For instance, the gold-catalyzed reaction of a 1-bromo-1,5-enyne derivative with phenols can lead to (2-bromocyclopent-2-en-1-yl)phenols. csic.es Furthermore, palladium-catalyzed cycloisomerization of bromo-enynes provides an atom-economic route to cyclic uniovi.esdendralenes. capes.gov.br These cascade reactions highlight the utility of bromo-substituted building blocks in the efficient synthesis of complex molecular architectures.

Synthetic Utility and Applications of 1 Bromo 3 Phenyl 2 Propanone

Role as an Intermediate in Pharmaceutical Agent Synthesis

1-Bromo-3-phenyl-2-propanone serves as a key precursor in the creation of various pharmaceutical agents, highlighting its importance in medicinal chemistry.

Precursor for Tyrosine Kinase Inhibitors

This compound is utilized as an intermediate in the synthesis of tyrosine kinase inhibitors. echemi.comimpurity.com These inhibitors are a class of targeted cancer therapy that block the action of tyrosine kinase enzymes, which are essential for the growth and division of cancer cells. The development of new and effective tyrosine kinase inhibitors is a significant area of research in oncology. acs.orgnih.gov

Intermediate in the Synthesis of Antiangiogenic Agents

This compound is also employed in the synthesis of antiangiogenic agents. echemi.comhep.com.cn These agents work by inhibiting the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis. By cutting off the blood supply to tumors, antiangiogenic therapies can effectively starve them of the nutrients they need to grow. hep.com.cnacs.org

Preparation of Quinolinone Derivatives

The compound is a valuable starting material for the preparation of quinolinone derivatives. fishersci.cachemicalbook.comcymitquimica.com Quinolinone scaffolds are present in a wide range of biologically active compounds and are known to exhibit various pharmacological properties, including acting as potent and selective monoamine oxidase B (MAO-B) inhibitors. fishersci.cachemicalbook.comcymitquimica.com The synthesis of novel quinolinequinones is an active area of research for potential cytotoxic agents. nih.gov

Synthesis of MraY Natural Inhibitors

This compound is used in the synthesis of natural inhibitors of MraY. fishersci.cachemicalbook.comcymitquimica.com MraY is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibiting MraY is a promising strategy for the development of new antibacterial agents to combat antibiotic resistance. fishersci.cachemicalbook.comcymitquimica.com

Building Block for Diverse Heterocyclic Compounds

The reactivity of this compound makes it an ideal building block for constructing a variety of heterocyclic compounds, which are integral to many areas of chemistry and pharmacology.

Thiazole (B1198619) Derivatives Synthesis

A significant application of this compound is in the synthesis of thiazole derivatives. tandfonline.com The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone, such as this compound, with a thioamide. rsc.org This reaction provides a straightforward route to a wide range of substituted thiazoles, which are known to possess diverse biological activities. nih.govekb.eg

| Reagents | Product | Application/Significance |

| This compound, Thiourea (B124793) | 4-Benzyl-thiazol-2-ylamine | Core structure for further derivatization |

| α-haloketones, Thioamides | Thiazole derivatives | Hantzsch thiazole synthesis rsc.org |

| 1,3-dibromo-1,1-difluoro-2-propanone, Aromatic amines, Sodium thiocyanate (B1210189) | 4-Bromodifluoromethyl thiazoles | Useful candidates in drug discovery acs.org |

Indole (B1671886) Synthesis via the Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis is a classic chemical reaction that constructs a 2-aryl-indole by reacting an α-bromo-acetophenone derivative with an excess of an aniline. wikipedia.orgchemeurope.com this compound, as a substituted α-bromo-acetophenone, is a key starting material for this process. The reaction was independently developed by German chemists August Bischler and Richard Möhlau in the late 19th century. wikipedia.org

The traditional reaction conditions are often harsh, which has historically limited its application compared to other indole syntheses. wikipedia.orgchemeurope.com However, modern modifications, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, have been developed to create milder reaction conditions. chemeurope.com

The reaction mechanism, while starting from simple materials, is intricate. It is believed to commence with the reaction of the α-bromo ketone with two equivalents of the aniline. wikipedia.orgnih.govnih.gov This forms an intermediate which then undergoes an electrophilic cyclization. wikipedia.orgchemeurope.com The subsequent aromatization and tautomerization of the cyclized intermediate yield the final 2-aryl-indole product. wikipedia.org Isotopic labeling studies have provided significant insight into the mechanistic pathways, confirming that the reaction can proceed through an imine intermediate, which helps to explain the final regiochemistry of the product. nih.govnih.gov The regioselectivity of the Bischler-Möhlau reaction can be unpredictable, potentially yielding both 2-aryl and 3-aryl indoles, which remains a challenge in its application. nih.gov

Stereoselective Formation of Imidazolidin-2-ones via Palladium-Catalyzed Carboamination

The synthesis of imidazolidin-2-ones, a class of saturated N-heterocycles prevalent in biologically active compounds, can be achieved with high stereoselectivity through palladium-catalyzed carboamination reactions. nih.govnih.gov This method typically involves the coupling of N-allylurea derivatives with aryl or alkenyl halides. nih.govnih.gov These reactions are significant as they construct a C-C and a C-N bond in a single step, generating up to two new stereocenters with excellent control over the diastereoselectivity. nih.govthieme-connect.de

The catalytic cycle is generally understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex. mdpi.com This is followed by deprotonation of the urea (B33335) and subsequent intramolecular insertion of the alkene into the newly formed palladium-nitrogen bond. mdpi.commdpi.com The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov

Research has shown that the choice of ligand and additives can significantly influence the reaction's efficiency and enantioselectivity. For instance, using a catalyst system composed of Pd2(dba)3 and the ligand (S)-Siphos-PE has proven effective for the enantioselective coupling of N-allylureas with aryl bromides, achieving high enantiomeric excess. nih.gov Interestingly, the addition of water has been found to improve enantioselectivities, particularly with electron-poor aryl halide substrates. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Imidazolidin-2-one Synthesis

| N-Allylurea Substrate | Aryl Halide | Catalyst System | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-allyl-N'-phenylurea | 2-bromotoluene | Pd2(dba)3 / (S)-Phanephos | Good | Moderate | umich.edu |

| N-allyl-N'-(p-methoxyphenyl)urea | 1-bromo-4-tert-butylbenzene | Pd2(dba)3 / (S)-Siphos-PE | Good | Up to 95% | nih.govmdpi.com |

General Precursor for Complex Organic Molecules

This compound serves as a valuable starting point for synthesizing more complex organic structures due to its dual functionality: a reactive carbon-bromine bond and a ketone group.

Carbon Chain Elongation Strategies and Functional Group Interconversion

The structure of this compound is amenable to various carbon chain elongation and functional group interconversion (FGI) strategies. FGI is a fundamental concept in retrosynthetic analysis where one functional group is converted into another to facilitate a specific synthetic step. wikipedia.orgslideshare.net

The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the introduction of new carbon-carbon bonds, thereby elongating the carbon chain. For example, reaction with organocuprates or other carbon nucleophiles can introduce alkyl or aryl groups at the alpha position.

The ketone carbonyl group offers another site for modification. It can be:

Reduced to a secondary alcohol (1-bromo-3-phenyl-2-propanol) using reducing agents like sodium borohydride (B1222165). nih.gov This alcohol can then be used in further reactions, such as etherification or esterification.

Converted to an alkene via olefination reactions like the Wittig reaction, extending the carbon skeleton.

Transformed into an amine through reductive amination, introducing a nitrogen-containing functional group.

These transformations highlight the utility of this compound as a versatile intermediate, allowing access to a wide array of more complex molecules through sequential, controlled modifications of its functional groups.

Synthesis of Other Substituted Phenylpropanone Derivatives

This compound is an excellent precursor for a variety of substituted phenylpropanone derivatives. The primary route for this diversification is the nucleophilic substitution of the bromide atom.

By reacting this compound with different amine derivatives, a range of aminoketones can be synthesized. For instance, condensation with amine derivatives in an organic solvent like dimethylformamide, in the presence of an acid binder, yields N-substituted-1-amino-3-phenyl-2-propanones. google.com A specific example is the synthesis of 1-(4-Phenyl-1-piperazinyl)-3-phenyl-2-propanone hydrochloride, which has been investigated for its potential as an anti-anxiety agent. google.com

Similarly, reaction with other nucleophiles such as thiols or alkoxides can lead to the corresponding thioethers or ethers, further expanding the library of accessible phenylpropanone derivatives. These derivatives are often intermediates themselves for more complex targets in medicinal and materials chemistry. researchgate.net

Table 2: List of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉BrO |

| Aniline | C₆H₇N |

| 2-Aryl-indole | Varies |

| Lithium bromide | LiBr |

| Imidazolidin-2-one | C₃H₆N₂O |

| N-allylurea | C₄H₈N₂O |

| Aryl bromide | Varies |

| Alkenyl halide | Varies |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | C₅₁H₄₂O₃Pd₂ |

| (S)-Siphos-PE | C₃₇H₄₃O₂P |

| (S)-Phanephos | C₃₈H₃₂P₂ |

| 2-bromotoluene | C₇H₇Br |

| 1-bromo-4-tert-butylbenzene | C₁₀H₁₃Br |

| N-allyl-N'-(p-methoxyphenyl)urea | C₁₁H₁₄N₂O₂ |

| 2-bromonaphthalene | C₁₀H₇Br |

| 1-allyl-1-methyl-3-phenylurea | C₁₁H₁₄N₂O |

| Dpe-phos | C₃₆H₂₈P₂ |

| Sodium borohydride | NaBH₄ |

| 1-Bromo-3-phenyl-2-propanol | C₉H₁₁BrO |

| 1-(4-Phenyl-1-piperazinyl)-3-phenyl-2-propanone hydrochloride | C₁₉H₂₃ClN₂O |

Spectroscopic and Analytical Characterization Techniques for α Bromoketones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of α-bromoketones, offering deep insights into the molecular structure through the analysis of proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen environments within a molecule. For α-bromoketones, the chemical shifts of protons adjacent to the carbonyl and bromo groups are particularly diagnostic. In the case of 1-Bromo-3-phenyl-2-propanone, the protons of the methylene (B1212753) group adjacent to the phenyl ring (-CH₂-Ph) and the methylene group bearing the bromine atom (-CH₂Br) exhibit characteristic signals.

A Korean patent provides specific ¹H NMR data for this compound, recorded in deuterochloroform (CDCl₃) at 200 MHz. The spectrum shows a multiplet between δ 7.15-7.40 ppm corresponding to the five protons of the phenyl group. A singlet appears at δ 3.97 ppm, which is attributed to the two protons of the brominated methylene group (-COCH₂Br). Another singlet at δ 3.68 ppm corresponds to the two protons of the methylene group adjacent to the phenyl ring (-CH₂Ph). google.com

The presence of the electron-withdrawing bromine atom and the carbonyl group influences the chemical shifts of nearby protons, typically causing them to appear at a lower field (deshielded) compared to simple alkanes. oregonstate.edu The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift influenced by its electronic environment. For α-haloketones, the carbonyl carbon (C=O) typically appears significantly downfield, in the range of 160-200 ppm. science-and-fun.de

Specific ¹³C NMR data for this compound in CDCl₃ at 50 MHz reveals the following signals: The carbonyl carbon resonates at δ 200.4 ppm. The carbons of the phenyl ring appear at δ 133.2 (quaternary carbon), 129.4, 128.8, and 127.3 ppm. The methylene carbon adjacent to the phenyl group (-CH₂Ph) is found at δ 50.1 ppm, and the brominated methylene carbon (-CH₂Br) is at δ 36.9 ppm. google.com The upfield shift of the carbon in 4-substituted phenacyl bromides compared to the corresponding acetophenones is attributed to the inductive effect of the bromine atom. mdpi.comresearchgate.net

Enantiomeric Excess Determination via Chiral Shift Reagents in ¹H NMR

For chiral α-bromoketones, determining the enantiomeric excess (% ee) is crucial. This can be achieved using ¹H NMR spectroscopy in the presence of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). yu.edu.jo These reagents are lanthanide complexes that can coordinate with Lewis basic sites in the substrate, like the carbonyl oxygen of a ketone. This interaction induces diastereomeric complexes that have different magnetic environments, leading to the separation of signals for the enantiomers in the ¹H NMR spectrum. The relative integration of these separated signals allows for the quantification of the enantiomeric excess. mit.edu While this technique is generally applicable to chiral ketones, specific studies applying it to this compound were not found in the provided search results. However, it has been successfully used for various other α-bromoketones. yu.edu.jo

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edu For α-bromoketones, the most prominent absorption band is that of the carbonyl group (C=O) stretch. nih.gov The position of this band is sensitive to the electronic environment. In ketones, this sharp, intense peak typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.pub

For α-haloacetophenones, the carbonyl stretching frequency (νCO) is often observed around 1700-1716 cm⁻¹. researchgate.net The presence of the electronegative bromine atom α to the carbonyl group can slightly increase the frequency compared to a simple alkyl ketone due to the inductive effect. The IR spectrum also shows C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-C bond vibrations within the aromatic ring. utdallas.edu

Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with Gas Chromatography (GC), it allows for the separation and analysis of individual components in a mixture. yu.edu.jo

For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z 212 and 214. nih.gov Common fragmentation patterns for ketones involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a bromomethyl radical (•CH₂Br) to form a benzylacetyl cation, or the loss of a benzyl (B1604629) radical (•CH₂Ph) to form a bromoacetyl cation. The mass spectrum of the isomeric 2-bromo-cyclopentanone shows molecular ion peaks at m/z 162/164, consistent with its formula C₅H₇OBr. yu.edu.jo

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijcce.ac.ir This method can provide accurate bond lengths, bond angles, and conformational details. While the search results mention the use of X-ray diffraction for other complex molecules and related compounds, no specific X-ray crystallographic data for this compound was found. najah.edunih.gov However, for related α-bromo-ketosteroids, X-ray analysis has been used to confirm conformations, such as ring A adopting a chair or puckered twist-boat conformation depending on steric interactions. researchgate.net

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable analytical techniques in synthetic organic chemistry for rapidly assessing the purity of compounds and monitoring the progress of chemical reactions. umass.eduumich.edu In the context of α-bromoketones such as this compound, these methods offer complementary information, allowing for qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a straightforward, cost-effective, and highly sensitive method for separating components in a mixture. umass.edunih.gov It is frequently used to determine the number of components in a sample, identify compounds by comparing their retention factors (Rf) with known standards, and follow the conversion of reactants to products over time. umass.edu The separation is based on the differential partitioning of the analytes between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). savemyexams.com

For α-bromoketones, silica gel plates are commonly employed as the stationary phase due to the moderate polarity of these compounds. umich.edusavemyexams.com The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected so that the components of the mixture have different affinities for the stationary and mobile phases, resulting in different migration distances up the plate. umass.edu The progress of a reaction, such as the bromination of a ketone, can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. ias.ac.in The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. umass.edu

Visualization of the separated spots on the TLC plate is often necessary as most organic compounds are colorless. umass.edu A common method involves using a TLC plate impregnated with a fluorescent indicator that glows under ultraviolet (UV) light. umass.edu Compounds that absorb UV light, such as those with aromatic rings like this compound, will appear as dark spots. umass.edunih.gov Another method is exposure to iodine vapor, which forms colored complexes with most organic compounds. umass.edu

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is dependent on the compound's structure, the stationary phase, and the mobile phase. savemyexams.com

Interactive Data Table: TLC Parameters for α-Bromoketone Analysis

| Compound | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Typical Rf Value | Reference |

| α-Bromoketones (general) | Silica Gel 60 F254 | Hexane/Ethyl Acetate (varying ratios) | UV (254 nm) | Varies | orgsyn.orgrsc.orgrsc.org |

| 2-Bromo-1-phenylethanone | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | Not specified | Not specified | clockss.org |

| This compound | Silica Gel | Not specified | Not specified | Not specified | |

| 2-Bromocyclohexanone | Silica Gel | Not specified | Not specified | Not specified | yu.edu.jo |

| 2-Bromo-α-tetralone | Silica Gel | Not specified | Not specified | Not specified | yu.edu.jo |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com When coupled with a mass spectrometer (GC-MS), it becomes an exceptional tool for both quantification and structural identification of the components in a mixture. thermofisher.comrsc.org GC is frequently employed to assess the purity of α-bromoketones and to monitor the progress of reactions involving them. clockss.orgyu.edu.jo

In GC, the sample is vaporized and injected into a column, which is the stationary phase. thermofisher.com An inert carrier gas, such as helium or nitrogen, acts as the mobile phase, carrying the vaporized components through the column. thermofisher.comrsc.org The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, which is influenced by their boiling points and polarities. thermofisher.com Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster and have shorter retention times. thermofisher.com

For the analysis of α-bromoketones, a non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or Rtx-5MS), is often used. yu.edu.jorsc.org The oven temperature is typically programmed to increase over time to ensure the efficient elution of all components. yu.edu.jorsc.org

The detector at the end of the column registers the eluted components. A Flame Ionization Detector (FID) is common for general organic compounds, while a Mass Spectrometer (MS) provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. thermofisher.com This information is crucial for confirming the identity of the synthesized α-bromoketone and any byproducts. yu.edu.jorsc.org For instance, GC-MS analysis can confirm the formation of the desired α-bromoketone product and the absence of the starting ketone. yu.edu.jo

Interactive Data Table: GC Parameters for α-Bromoketone Analysis

| Compound | Column Type | Carrier Gas | Temperature Program | Detection Method | Reference |

| α-Bromoketones (general) | Rtx-5MS, 15 m x 0.25 mm | Helium | 30 °C to 250 °C at 30 °C/min | MS | yu.edu.jo |

| Benzyl bromides | HP-5MS | Helium | 50 °C (1 min), then 25 °C/min to 250 °C (10 min) | MS | rsc.org |

| This compound | Not specified | Not specified | Not specified | Not specified | |

| 2-Bromocyclohexanone | Not specified | Not specified | Not specified | GC/MS | yu.edu.jo |

| 3-Bromo-2-butanone | Not specified | Not specified | Not specified | GC/MS | yu.edu.jo |

Computational and Theoretical Investigations of 1 Bromo 3 Phenyl 2 Propanone

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized geometry and electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to find the minimum energy conformation and electron distribution.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. researchgate.nettandfonline.com For compounds analogous to 1-Bromo-3-phenyl-2-propanone, such as other brominated propiophenones, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been successfully applied. researchgate.netresearchgate.net These studies calculate the optimized geometrical parameters (bond lengths and angles) which are then often found to be in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

For example, in a study on the related compound 3'-bromopropiophenone, DFT calculations were performed to determine its stable structure. The resulting optimized parameters provide a model for what would be expected for this compound. researchgate.net

The electronic properties derived from DFT also help in understanding the molecule's reactivity. For instance, the inductive effect of the bromine atom is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the reactivity of the carbonyl carbon toward nucleophiles.

Below is a table showing representative optimized structural parameters for a similar molecule, 3'-bromopropiophenone, as calculated by the DFT/B3LYP method, which illustrates the type of data generated in such a study. researchgate.net

| Parameter | Calculated Value (B3LYP) | Parameter | Calculated Value (B3LYP) |

|---|---|---|---|

| C1-C2 (Å) | 1.393 | C1-C2-C3 (°) | 120.3 |

| C2-C3 (Å) | 1.387 | C2-C3-C4 (°) | 120.1 |

| C-Br (Å) | 1.908 | C2-C1-C6 (°) | 119.5 |

| C=O (Å) | 1.216 | C1-C7-O11 (°) | 121.2 |

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) is an ab initio computational method that was a precursor to more advanced techniques like DFT. It is still used for baseline comparisons and for studying fundamental molecular properties. researchgate.net HF calculations solve the Schrödinger equation using a mean-field approximation, which considers each electron in the average field of all others but neglects some aspects of electron correlation. southampton.ac.uk Consequently, HF methods can be less accurate than DFT for predicting certain properties. acs.org

In comparative studies on related molecules, both HF and DFT methods are often employed. For instance, in the analysis of 3'-bromopropiophenone, calculations were performed at both the HF/6-31G(d,p) and DFT/B3LYP/6-31G(d,p) levels. researchgate.net It is a common finding that while both methods can predict geometry and vibrational frequencies, DFT results often show better agreement with experimental data. researchgate.netcapes.gov.br The calculated harmonic vibrational frequencies from both methods are typically scaled by empirical factors to improve their correspondence with experimental fundamental vibrations. capes.gov.br

Vibrational Spectra Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. Computational methods are essential for assigning the observed spectral bands to specific vibrational modes.

Theoretical Prediction and Experimental Validation of Wavenumbers

A key application of computational chemistry is the prediction of vibrational spectra. Theoretical harmonic vibrational frequencies are calculated using methods like DFT and HF. researchgate.net These calculated frequencies, after scaling, can be compared with experimental data from FTIR and FT-Raman spectra. This comparison allows for a detailed and accurate assignment of the observed vibrational bands to specific motions within the molecule, such as C=O stretching, C-H bending, or phenyl ring vibrations. researchgate.netresearchgate.net

For 3'-bromopropiophenone, a comprehensive vibrational analysis was conducted by comparing the experimental FTIR and FT-Raman spectra with the theoretical wavenumbers calculated by both HF and DFT methods. researchgate.net A high degree of correlation was found, confirming the accuracy of the computational models and allowing for unambiguous assignments of the vibrational modes. researchgate.net A similar approach for this compound would yield a detailed understanding of its spectral features.

The table below presents a selection of vibrational assignments for 3'-bromopropiophenone, demonstrating the correlation between experimental and calculated wavenumbers. researchgate.net

| FTIR (Observed) | FT-Raman (Observed) | Calculated (B3LYP Scaled) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3065 | 3067 | 3066 | C-H stretch (aromatic) |

| 1689 | 1690 | 1690 | C=O stretch |

| 1592 | 1593 | 1592 | C-C stretch (phenyl ring) |

| 1430 | 1431 | 1432 | CH2 scissoring |

| 1071 | 1072 | 1072 | C-Br stretch |

Molecular Orbital Analysis

Molecular orbital theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine how the molecule interacts with other species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer Characteristics

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For α-haloketones, the HOMO of a nucleophile can interact with both the C-halogen σ* orbital and the C=O π* orbital, which are related to the LUMO of the ketone. tandfonline.com Analysis of the HOMO and LUMO energy levels helps to predict the sites of electrophilic and nucleophilic attack. In molecules like this compound, the LUMO is expected to have significant contributions from the carbonyl group and the C-Br bond, making these sites susceptible to nucleophilic attack. The HOMO-LUMO gap also explains the charge transfer interactions that occur within the molecule, which are responsible for its electronic absorption properties. acs.org

Computational studies provide the energies of these orbitals and the energy gap, offering quantitative insights into the molecule's electronic behavior. dtu.dk

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Note: The values in this table are representative examples for a related organic molecule and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.desouthampton.ac.uk This analysis for this compound reveals key details about its electronic structure, stability, and intramolecular interactions. The stability of the molecule is significantly influenced by hyperconjugative interactions and charge delocalization. researchgate.net

NBO analysis quantifies the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de For molecules containing α-haloketone moieties, significant interactions typically involve the lone pairs of the oxygen and bromine atoms and the antibonding orbitals (σ* and π*) of the carbonyl and adjacent bonds. researchgate.netrsc.org

In the case of this compound, key donor-acceptor interactions would be expected between:

The p-type lone pairs of the carbonyl oxygen (LP(O)) and the antibonding π(C-C) orbitals of the phenyl ring and the σ(C-Br) and σ*(C-C) orbitals.

The lone pairs of the bromine atom (LP(Br)) and adjacent antibonding σ* orbitals.

The π orbitals of the phenyl ring and the π* orbital of the carbonyl group, indicating conjugation.

Interactions involving the σ bonds of the propanone backbone and vicinal σ* orbitals.

Table 1: Representative Donor-Acceptor Interactions in α-Haloketones based on NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (2) O | σ* (C-Cα) | ~5-10 | Hyperconjugation |

| LP (2) O | σ* (Cα-Br) | ~2-5 | Hyperconjugation |

| π (C-C)phenyl | π* (C=O) | ~15-25 | Conjugation |

| σ (Cα-H) | σ* (C=O) | ~1-3 | Hyperconjugation |

| LP (3) Br | σ* (Cα-Ccarbonyl) | ~1-4 | Hyperconjugation |

Note: The E(2) values are illustrative based on typical findings for structurally related compounds and can vary based on the specific computational method and basis set used. "LP" denotes a lone pair.

Molecular Docking and Dynamics Simulations in Bioorganic Research

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in bioorganic research and drug discovery to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. researchgate.nettandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. neliti.com The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding affinity. researchgate.net For this compound and its derivatives, docking studies can elucidate potential mechanisms of action by identifying target proteins and characterizing key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. tandfonline.comneliti.com For example, derivatives of bromophenyl propenone have been docked against antimicrobial protein targets to understand their biological activity. researchgate.net

Molecular dynamics simulations build upon docking results by simulating the movements of the atoms in the ligand-receptor complex over time. This provides insights into the stability of the binding pose, the flexibility of the active site, and the dynamic nature of the intermolecular interactions.

A hypothetical docking study of this compound against a protein kinase, a common drug target, would involve:

Preparing the 3D structures of the ligand and the receptor.

Using software like AutoDock or Glide to place the ligand into the enzyme's active site. researchgate.netneliti.com

Analyzing the results to identify the most stable binding pose, characterized by a low binding energy (typically in kcal/mol) and a low inhibition constant (Ki). tandfonline.com

The results would highlight which amino acid residues in the active site interact with the phenyl group (e.g., via π-π stacking), the carbonyl group (e.g., via hydrogen bonding with a donor residue), and the bromomethyl group.

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues | Interaction Types |

| Tyrosine Kinase (generic) | -8.2 | 4.5 | Phe, Leu, Val | Hydrophobic (phenyl ring) |

| Lys, Asp | H-Bond (carbonyl oxygen) | |||

| Met, Cys | Halogen Bond (bromine) |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a molecular docking study.

Conformational Analysis and Stereochemical Prediction

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. For α-haloketones, the most significant conformational aspect is the rotational isomerism around the C(O)-C(α) bond. mdpi.com Computational studies on related α-haloacetophenones show that these molecules typically exist as an equilibrium between two main conformers: a cis (or eclipsed) form and a gauche form. mdpi.com

In the cisoid conformer, the bromine atom and the carbonyl oxygen are eclipsed (dihedral angle C-C-C-O ≈ 0°). This conformation is often stabilized by favorable dipole-dipole interactions.

In the gauche conformer, the bromine atom is rotated away from the carbonyl oxygen (dihedral angle C-C-C-O ≈ 120°).

Regarding stereochemistry, this compound itself is an achiral molecule as it does not possess a stereogenic center. uou.ac.in However, it is a prochiral ketone. Chemical reactions at the carbonyl carbon, such as reduction to an alcohol, lead to the formation of a new stereocenter at the C2 position, resulting in the chiral product 1-bromo-3-phenylpropan-2-ol. nih.gov

The stereochemical outcome of such reactions can often be predicted using established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model. wikipedia.org These models predict which diastereomer will be preferentially formed when a nucleophile attacks a prochiral carbonyl group adjacent to an existing chiral center, or in this case, how a chiral reducing agent would selectively produce one enantiomer. wikipedia.orgresearchgate.net For instance, the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone with B-chlorodiisopinocampheylborane (Dip-Cl) proceeds with high enantioselectivity, demonstrating that stereochemical outcomes in related systems can be effectively controlled and predicted. researchgate.net

Table 3: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (Br-Cα-C=O) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factor |

| Cisoid | ~0° | 0.0 (most stable) | Favorable dipole alignment |

| Gauche | ~120° | +1.5 to +2.5 | Steric repulsion between Br and phenyl group |

| Transoid | ~180° | > +3.0 (least stable) | Unfavorable dipole alignment |

Note: Relative energy values are estimates based on computational studies of analogous α-haloketones. mdpi.com

Stereochemical Aspects in 1 Bromo 3 Phenyl 2 Propanone Chemistry

Development of Stereoselective Synthetic Pathways for Chiral α-Bromoketones

The synthesis of chiral α-bromoketones, such as optically active 1-bromo-3-phenyl-2-propanone, in an enantioselective manner is of considerable interest. One novel approach involves the catalytic asymmetric bromination of prochiral ketones. For instance, the oxidation of ketones using a chiral palladium(II) catalyst in the presence of copper(II) bromide can produce chiral α-bromoketones with moderate to high enantiomeric excess (ee). yu.edu.jo This method represents a direct, one-step catalytic air oxidation process. yu.edu.jo The reaction is believed to proceed through the enol form of the ketone, with an acid catalyst often used to accelerate this enolization step. yu.edu.jo

Another practical synthetic route utilizes stable, chiral diazoketones derived from amino acids. enamine.netchemrxiv.org These crystalline diazoketones can be prepared on a large scale and stored long-term. enamine.netchemrxiv.org Their reaction with concentrated hydrobromic acid (HBr) yields the corresponding chiral α-bromoketones, often in high purity without the need for additional purification steps. enamine.netchemrxiv.org

| Substrate Ketone | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclopentanone | Pd(CH3CN)2(S)-Tol-BINAP2 | 85 | 70 |

| Cyclohexanone | Pd(CH3CN)2(S)-Tol-BINAP2 | 90 | 80 |

| Cycloheptanone | Pd(CH3CN)2(S)-Tol-BINAP2 | 88 | 88 |

| Cycloheptanone | Pd(CH3CN)2(S)-METBOX2 | 90 | 89 |

| α-Tetralone | Pd(CH3CN)2(S)-Tol-BINAP2 | 80 | 75 |

Diastereoselective Reactions and Control of Stereochemistry

When a chiral α-bromoketone already possesses one or more stereocenters, its reactions can proceed with diastereoselectivity, meaning one diastereomer of the product is formed preferentially. A notable example is the Reformatsky-type reaction of chiral nonracemic α-bromo-α'-sulfinyl ketones with aldehydes. acs.org Promoted by samarium(II) iodide (SmI₂), these reactions exhibit excellent syn diastereoselectivity in the formation of the corresponding β-hydroxy-α'-sulfinyl ketone adducts. acs.org

The stereochemical outcome is highly dependent on the reaction conditions, particularly the temperature. For the reaction between α-bromo-α'-p-tolyl-sulfinyl ketone and benzaldehyde, using SmI₂ in THF at -100 °C provides the highest diastereoselectivity. acs.org The existing chirality of the sulfinyl group effectively directs the facial approach of the aldehyde to the enolate intermediate, thereby controlling the stereochemistry of the newly formed hydroxyl-bearing carbon center. acs.org

| Promoter | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| GeI₂/K | THF | 25 | trace | - |

| CrCl₂/LiI | THF | 25 | trace | - |

| CrCl₂ | THF | 25 | trace | - |

| SmI₂ | THF | 25 | 75 | 75:25 |

| SmI₂ | THF | -78 | 81 | 91:9 |

| SmI₂ | THF | -100 | 78 | >98:2 |

Influence of Reaction Mechanisms (SN1 vs. SN2) on Product Stereochemistry

Nucleophilic substitution reactions at the α-carbon of this compound can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular), each with distinct stereochemical consequences. libretexts.orgmasterorganicchemistry.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. khanacademy.org This backside attack results in a predictable inversion of stereochemistry at the chiral center. masterorganicchemistry.com For α-haloketones, the reactivity in SN2 reactions is enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov

The SN1 mechanism is a two-step process. quora.com First, the leaving group departs to form a planar carbocation intermediate. libretexts.org In the second step, the nucleophile can attack this flat intermediate from either face with roughly equal probability. quora.com This leads to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. masterorganicchemistry.com

The choice between these pathways depends on several factors, including the structure of the substrate, the strength of the nucleophile, and the solvent. libretexts.orgmasterorganicchemistry.com Strong nucleophiles and less hindered substrates (like primary or secondary halides) favor the SN2 pathway, while weak nucleophiles, stable carbocations (tertiary halides), and polar protic solvents favor the SN1 pathway. khanacademy.orgmasterorganicchemistry.com

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via transition state |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophile is effective quora.com | Requires a strong nucleophile khanacademy.org |

| Solvent | Favored by polar protic solvents khanacademy.org | Favored by polar aprotic solvents khanacademy.org |

Induction of Stereoselectivity in Derived Compounds

Asymmetric induction refers to the process where a chiral element within a substrate molecule influences the creation of a new stereocenter, leading to the preferential formation of one stereoisomer. msu.edu In the context of this compound chemistry, if the starting α-bromoketone is chiral, it can direct the stereochemical outcome of subsequent reactions.

This principle is clearly demonstrated in the diastereoselective reactions discussed previously, such as the Reformatsky reaction of α-bromo-α'-sulfinyl ketones. acs.org Here, the pre-existing chiral sulfinyl center induces the formation of the new hydroxyl and methyl stereocenters with a specific relative configuration (syn). acs.org The initial chirality is thus transferred to the product, a process vital for building complex molecules with multiple, well-defined stereocenters. This strategy avoids the need for an external chiral catalyst by incorporating the source of asymmetry directly into one of the reactants.

Application of Chiral Catalysts in α-Bromoketone Transformations

A powerful strategy for controlling stereochemistry involves the use of small amounts of a chiral catalyst to transform a racemic (a 50:50 mixture of enantiomers) starting material into a single, enantioenriched product. This process, known as an enantioconvergent or stereoconvergent reaction, has been successfully applied to racemic α-bromoketones. nih.gov

Various transition metal-based catalytic systems have been developed for this purpose. Chiral nickel and cobalt complexes are particularly effective in asymmetric cross-coupling reactions. For example, the Kumada cross-coupling of racemic α-bromoketones with aryl Grignard reagents can be achieved with high enantioselectivity using a nickel catalyst paired with a chiral bis(oxazoline) ligand, such as (R,R)-PhBox. nih.govnih.gov These reactions often proceed at very low temperatures to prevent the racemization of the α-aryl ketone products. nih.govacs.org Similarly, cobalt complexes with bis(oxazoline) ligands have been used for the enantioconvergent Negishi cross-coupling of α-bromoketones with organozinc reagents. acs.org

Beyond metal catalysis, organocatalytic methods have emerged as a valuable alternative. Phase-transfer catalysis using a recoverable chiral quaternary ammonium (B1175870) salt can transform racemic α-bromo ketones into chiral α-azido or α-amino ketones with high enantioselectivity. organic-chemistry.orgacs.org Another cutting-edge approach combines photoredox catalysis with chiral organocatalysts, such as SPINOL-based chiral phosphoric acids (CPAs). d-nb.info In these systems, visible light initiates the formation of a radical from the α-bromoketone, and the chiral catalyst then controls the stereochemistry of the subsequent bond-forming radical coupling reaction. d-nb.inforesearchgate.net

| Reaction Type | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | NiCl₂·glyme / (R,R)-PhBox | α-Aryl Ketones | 72-91 | up to 95 | nih.gov |

| Negishi Coupling | CoI₂ / Chiral Bis(oxazoline) | α-Aryl Ketones | Good | High | acs.org |

| Nucleophilic Azidation | Chiral Quaternary Ammonium Salt | α-Azido Ketones | Good | up to 95 | organic-chemistry.orgacs.org |

| Radical Coupling | Photocatalyst / Chiral Phosphoric Acid | β-Amino Ketones | Good-to-Excellent | Good-to-Excellent | d-nb.info |

Future Directions and Emerging Research Areas

Novel Synthetic Route Development for Enhanced Efficiency and Selectivity

The development of new synthetic methods for α-bromoketones like 1-Bromo-3-phenyl-2-propanone is geared towards improving yield, regioselectivity, and operational simplicity. Traditional methods often involve the direct bromination of a ketone precursor, such as 1-phenyl-2-propanone, which can lead to mixtures of products. Future research is focused on creating more controlled and efficient one-pot syntheses from readily available starting materials like secondary alcohols and olefins. researchgate.netrsc.org

A promising area is the one-pot oxidative bromination of secondary alcohols. rsc.orgrsc.org For instance, a green protocol has been developed using ammonium (B1175870) bromide (NH₄Br) and oxone in an aqueous-methanolic solution. rsc.org This method proceeds through the oxidation of the secondary alcohol to the corresponding ketone, which is then brominated in situ. rsc.org Another approach involves the use of a hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) system, which offers a low-cost and environmentally friendly alternative for converting secondary benzylic alcohols into α-monobromo ketones with high selectivity. rsc.org

Direct synthesis from olefins represents another efficient pathway. researchgate.net Research has demonstrated methods using a bromide/bromate couple as a non-hazardous brominating agent to convert various olefins into α-bromoketones. researchgate.net Additionally, the hydration of haloalkynes, catalyzed by systems like copper(II) acetate, presents a highly atom-economical route to α-halomethyl ketones. researchgate.netresearchgate.net

The table below summarizes emerging synthetic strategies applicable to the preparation of α-bromoketones.

| Starting Material | Reagents/Catalyst System | Key Advantages |

| Secondary Alcohols | NH₄Br / Oxone | Green protocol, one-pot synthesis, non-toxic reagents. rsc.orgrsc.org |

| Secondary Alcohols | H₂O₂ / HBr (aq) | Low-cost, environmentally friendly, high selectivity for mono-bromination. rsc.org |

| Olefins | Bromide / Bromate couple | Avoids hazardous molecular bromine. researchgate.net |

| Haloalkynes | Cu(OAc)₂ / Trifluoroacetic acid (TFA) | Atom-economical, broad substrate scope, recyclable catalyst system. researchgate.netresearchgate.net |

| Ketones | N-bromosuccinimide (NBS) in Ionic Liquid | Recyclable reaction medium, good yields. scirp.org |

Future work will likely focus on optimizing these methods for the specific synthesis of this compound, aiming to develop scalable procedures with high purity and minimal waste.

Exploration of New Catalytic Systems for α-Bromoketone Transformations

Transformations of α-bromoketones are central to their utility as synthetic building blocks. A significant frontier in this area is the development of novel catalytic systems for enantioselective reactions. Racemic α-bromoketones, including structures like this compound, can be transformed into valuable enantioenriched ketones with a quaternary carbon at the α-position through stereoconvergent cross-coupling reactions. nih.govacs.org

Pioneering work has shown that chiral nickel/bis(oxazoline) catalysts can effectively couple racemic α-bromoketones with arylmagnesium reagents (Kumada reaction) or arylzinc reagents (Negishi reaction) to produce α-aryl ketones with high enantiomeric excess. nih.govacs.orgnih.gov Similarly, cobalt and iron-based catalytic systems have been developed for these enantioconvergent cross-couplings. nih.govacs.org These methods are powerful tools for creating complex, chiral molecules from simple racemic precursors.

The table below details examples of metal-catalyzed enantioconvergent cross-coupling reactions.

| Metal Catalyst | Chiral Ligand | Reaction Type | Product |

| Nickel | Bis(oxazoline) (PhBox) | Kumada Coupling | Enantioenriched α-aryl ketones. nih.govacs.org |

| Nickel | Pybox | Negishi Coupling | Enantioenriched α-aryl ketones. nih.gov |

| Cobalt | Bis(oxazoline) | Kumada & Negishi Coupling | Chiral α-aryl alkanoic esters. nih.govacs.org |

| Iron | Chiral Phosphine (BenzP*) | Kumada Coupling | Chiral α-aryl alkanoic esters. nih.govacs.org |

Beyond cross-coupling, future research will explore new catalysts for other transformations, such as enantioselective amination, azidation, and other nucleophilic substitutions, further expanding the synthetic playbook for this compound. researchgate.netorganic-chemistry.orgmdpi.com

Expanding Applications in Medicinal Chemistry and Materials Science

The versatile reactivity of this compound makes it an attractive starting point for synthesizing molecules with potential biological activity and novel material properties.

In medicinal chemistry, α-bromoketones are well-established precursors for a variety of pharmaceutically important heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. rsc.orgacs.org These heterocyclic cores are present in numerous drugs. For example, the condensation of an α-bromoketone with a thioamide is a classic route to the thiazole (B1198619) ring. scirp.orgacs.org Derivatives of α-bromoketones have also been investigated as inhibitors of protein tyrosine phosphatases. rsc.org Furthermore, a patent describes a derivative, 1-(4-Phenyl-1-piperazinyl)-3-phenyl-2-propanone hydrochloride, as a potential anti-anxiety agent. google.com The structural similarity to 1-Bromo-3-phenylpropane, used in the synthesis of antibacterial agents, suggests that this compound could be a key intermediate for new therapeutic agents. fishersci.ca

In materials science, the focus is shifting towards creating functional polymers and materials from tailored building blocks. A novel strategy involves using related bromo-phenyl-propane structures to construct advanced anion exchange membranes (AEMs). researchgate.net Specifically, borylated 1-bromo-3-phenylpropane has been grafted onto a polymer backbone via Suzuki-Miyaura coupling, followed by quaternization to create AEMs with enhanced stability and hydroxide (B78521) conductivity for potential use in fuel cells. researchgate.net This suggests a future application for this compound as a synthon for developing new functional polymers, where the ketone group could be used for further modifications or to influence material properties.

Advanced Computational Modeling for Reactivity Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling offers a path to deeply understand its reactivity and to guide the development of new synthetic methods and applications.

Methods like Density Functional Theory (DFT) can be used to augment molecular structures and estimate vibrational frequencies. bohrium.com Molecular Electrostatic Potential (MEP) mapping can identify the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. bohrium.comtandfonline.com For this compound, MEP analysis would highlight the electrophilic carbon attached to the bromine and the electrophilic carbonyl carbon, providing insights into its reactivity with various nucleophiles.

Frontier Molecular Orbital (HOMO-LUMO) analysis helps in understanding the electronic properties and kinetic stability of the molecule. tandfonline.com The energy gap between the HOMO and LUMO can be correlated with chemical reactivity. tandfonline.com These computational tools can be used to:

Predict Reactivity: Simulate reactions with different nucleophiles to predict product outcomes and regioselectivity.

Elucidate Mechanisms: Model reaction pathways for newly developed synthetic routes to understand the role of catalysts and intermediates. tandfonline.com

Rational Catalyst Design: Design more efficient and selective catalysts for transformations of α-bromoketones by modeling the catalyst-substrate interactions.

Simulate Reaction Environments: Use computational models to understand reaction performance in different solvents or conditions. researchgate.net

By employing these in-silico approaches, researchers can screen potential reactions and catalysts virtually, saving time and resources in the laboratory. tandfonline.com

Integration of Green Chemistry Principles in Industrial-Scale Production

Applying the principles of green chemistry to the industrial-scale production of this compound is a critical future direction. This involves designing processes that are safer, more efficient, and environmentally benign.

Key strategies for greening the synthesis include:

Use of Safer Reagents: Replacing hazardous reagents like molecular bromine with greener alternatives. Oxidative bromination methods using systems like H₂O₂/HBr or oxone/NH₄Br are prime examples, as they generate the active bromine species in situ from safer salts and produce water as a benign byproduct. rsc.orgrsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. The synthesis of α-haloketones via the hydration of haloalkynes is a highly atom-economical approach. researchgate.net

Use of Catalysis: Employing catalysts to reduce energy consumption and improve reaction selectivity, thereby minimizing waste. This includes the use of recyclable catalysts. researchgate.netresearchgate.net

Safer Solvents and Reaction Conditions: Utilizing greener solvents, such as water or recyclable ionic liquids, can significantly reduce the environmental impact of a process. scirp.orgresearchgate.net Performing reactions at ambient temperature and pressure also contributes to energy efficiency. researchgate.net

One-pot syntheses, which combine multiple reaction steps into a single operation, are particularly advantageous as they reduce the need for intermediate purification steps, minimizing solvent use and waste generation. rsc.orgrsc.orgresearchgate.netdeepdyve.com The development of a one-pot synthesis of this compound from 1-phenyl-2-propanol (B48451) using an H₂O₂/HBr system is a tangible example of a greener industrial process. rsc.org The implementation of these principles will be essential for the sustainable manufacturing of this important chemical intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-phenyl-2-propanone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves halogenation of 3-phenyl-2-propanone using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Solvents such as methanol or ethanol are employed, with reaction temperatures maintained between 0–25°C to minimize side reactions like over-bromination. Purification often involves fractional distillation or recrystallization from non-polar solvents .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (e.g., 1:1 molar ratio of ketone to brominating agent) and pH (neutral to slightly acidic) to improve yield (typically 60–85%) .

Q. How is this compound characterized structurally and chemically?

- Analytical Techniques :

- NMR : Distinct signals for the brominated methylene group (δ 4.2–4.5 ppm in H NMR) and carbonyl carbon (δ 195–205 ppm in C NMR).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, confirming the planar geometry of the ketone group .

- InChI Key : Use standardized identifiers (e.g., ZITYTODTASZTSC-UHFFFAOYSA-N for related bromophenyl ketones) for database cross-referencing .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

- Solubility : Soluble in dichloromethane, THF, and acetone; poorly soluble in water.

- Stability : Sensitive to light and moisture. Store under inert atmosphere at 2–8°C. Decomposes above 150°C, releasing bromine vapors .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the meta position enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., Grignard reactions). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify these effects .